![molecular formula C26H27NO4 B4196977 2-[2-(4-butoxyphenoxy)ethyl]-3-hydroxy-3-phenyl-1-isoindolinone](/img/structure/B4196977.png)
2-[2-(4-butoxyphenoxy)ethyl]-3-hydroxy-3-phenyl-1-isoindolinone
Overview
Description
2-[2-(4-butoxyphenoxy)ethyl]-3-hydroxy-3-phenyl-1-isoindolinone, also known as BHPI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BHPI is a synthetic compound that belongs to the class of isoindolinones and has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-[2-(4-butoxyphenoxy)ethyl]-3-hydroxy-3-phenyl-1-isoindolinone is not fully understood, but it is believed to act through multiple pathways. This compound has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various diseases. This compound has also been found to scavenge free radicals and reduce oxidative stress, which is implicated in the development of neurodegenerative disorders. Furthermore, this compound has been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis.
Advantages and Limitations for Lab Experiments
2-[2-(4-butoxyphenoxy)ethyl]-3-hydroxy-3-phenyl-1-isoindolinone has several advantages for lab experiments, including its synthetic accessibility, stability, and low toxicity. This compound can be easily synthesized in large quantities, making it an ideal compound for in vitro and in vivo studies. However, the limitations of this compound include its poor solubility in water and low bioavailability, which may limit its therapeutic efficacy in vivo.
Future Directions
There are several future directions for 2-[2-(4-butoxyphenoxy)ethyl]-3-hydroxy-3-phenyl-1-isoindolinone research, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the identification of its molecular targets. Furthermore, the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and neurodegenerative disorders, need to be further explored. Finally, the development of this compound derivatives with improved efficacy and reduced toxicity may lead to the discovery of novel therapeutic agents.
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound exhibits various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has several advantages for lab experiments, including its synthetic accessibility, stability, and low toxicity. However, the limitations of this compound include its poor solubility in water and low bioavailability. Future research on this compound should focus on the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the identification of its molecular targets.
Scientific Research Applications
2-[2-(4-butoxyphenoxy)ethyl]-3-hydroxy-3-phenyl-1-isoindolinone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been found to have neuroprotective effects by reducing oxidative stress and preventing neuronal cell death.
properties
IUPAC Name |
2-[2-(4-butoxyphenoxy)ethyl]-3-hydroxy-3-phenylisoindol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO4/c1-2-3-18-30-21-13-15-22(16-14-21)31-19-17-27-25(28)23-11-7-8-12-24(23)26(27,29)20-9-5-4-6-10-20/h4-16,29H,2-3,17-19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBBQRXDRZZUJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OCCN2C(=O)C3=CC=CC=C3C2(C4=CC=CC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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